
N5-Boc-N2-acetyl-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-Boc-N2-acetyl-L-ornithine is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the N5 position and an acetyl group at the N2 position. It is commonly used in peptide synthesis and as an intermediate in the production of various pharmaceuticals and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-Boc-N2-acetyl-L-ornithine typically involves the protection of the amino groups of L-ornithine. The process begins with the acetylation of the N2 position using acetic anhydride or acetyl chloride under basic conditions. Subsequently, the N5 position is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet the standards required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
N5-Boc-N2-acetyl-L-ornithine undergoes various chemical reactions, including:
Hydrolysis: The Boc and acetyl protecting groups can be removed under acidic or basic conditions, respectively.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for acetyl removal.
Substitution: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The primary products formed from these reactions include deprotected L-ornithine, various peptides, and modified amino acids, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N5-Boc-N2-acetyl-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of N5-Boc-N2-acetyl-L-ornithine is primarily related to its role as a protected amino acid derivative. The Boc and acetyl groups protect the amino functionalities during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino groups can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N5-Acetyl-L-ornithine: Similar structure but lacks the Boc protecting group.
N2-Acetyl-L-lysine: Another acetylated amino acid with similar protective functionalities.
Nα-Acetyl-L-ornithine: Differently acetylated derivative of L-ornithine.
Uniqueness
N5-Boc-N2-acetyl-L-ornithine is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the production of highly specific peptides and intermediates .
Propriétés
Formule moléculaire |
C12H22N2O5 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17) |
Clé InChI |
REKZTRVLOJZVPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


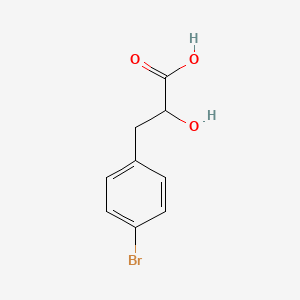


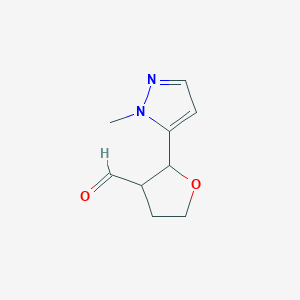
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
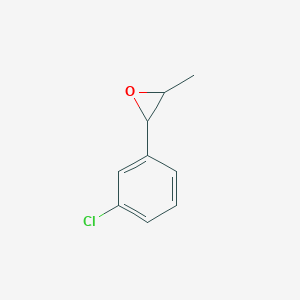
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
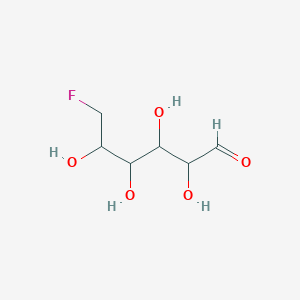
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)

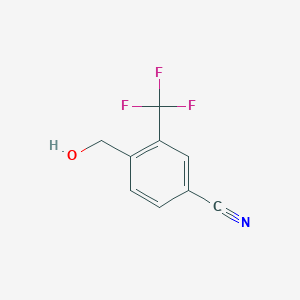
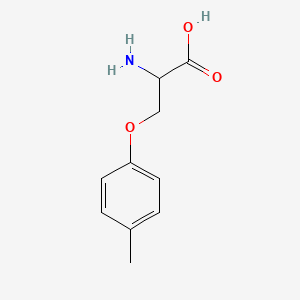
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
